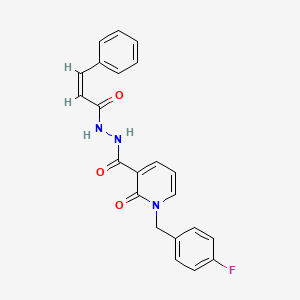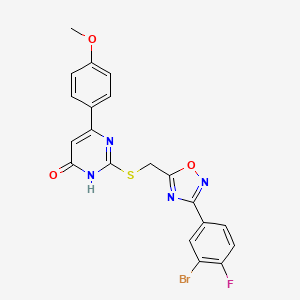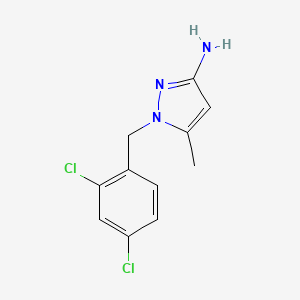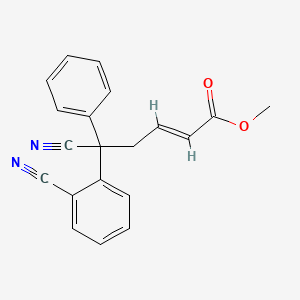![molecular formula C16H15NO4 B2475981 Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate CAS No. 925088-20-6](/img/structure/B2475981.png)
Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C16H15NO4 . It has a molecular weight of 285.30 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H14N2O4/c1-20-11-5-3-10 (4-6-11)17-14 (18)13-9-16-8-7-12 (13)15 (19)21-2/h3-9H,1-2H3, (H,17,18) . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of atoms.
Aplicaciones Científicas De Investigación
Study of Physico-Chemical Properties
The physico-chemical properties of compounds related to Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate, specifically derivatives of benzoates, have been extensively studied, focusing on their potential ultra-short beta-adrenolytic activity. These studies delve into lipophilicity, surface activity, adsorbability, and acidobasic properties, which are crucial for understanding the relationship between a compound's structure and its biological activity. Such comprehensive physico-chemical characterization serves as the foundation for quantitative structure-activity studies, aiming to correlate the obtained values with molecular size parameters, such as the number of carbon atoms in the carbamate functional group (Stankovicová et al., 2014).
Synthesis and Photophysical Properties
Synthesis of Carbon-11-labeled CK1 Inhibitors
This compound derivatives have been utilized in the synthesis of radiotracers for imaging purposes, particularly for Alzheimer's disease. Carbon-11-labeled CK1 inhibitors have been prepared, showcasing a high radiochemical yield and purity. These compounds are of significant interest due to their potential applications in positron emission tomography (PET) imaging, providing insights into biological processes at the molecular level (Gao, Wang, & Zheng, 2018).
Photophysical Properties of Methyl Benzoate Derivatives
The synthesis and investigation of the photophysical properties of methyl benzoate derivatives, such as Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, have been a topic of interest. These studies explore how substituents like methoxy and cyano groups impact the luminescence properties of the compounds, providing valuable insights for applications in materials science and photonics (Kim et al., 2021).
Biological Activities and Applications
Anti-Juvenile Hormone Activity
Research has explored the anti-juvenile hormone activity of methyl benzoate derivatives, revealing their potential in inducing precocious metamorphosis in insect larvae. This property holds significance for pest control and the study of insect development, offering a non-toxic alternative for managing insect populations (Furuta et al., 2006).
Insecticidal Activity
Methyl benzoate and its analogs have shown insecticidal activity against various agricultural and urban pests. The toxicity of these compounds to adult Aedes aegypti, a mosquito species, has been particularly noted, with certain analogs demonstrating higher toxicity than the parent compound. Such findings are critical for developing new, effective insecticides with minimal environmental impact (Larson et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may present certain hazards. The compound has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(10-11)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOIWVCMIYZHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
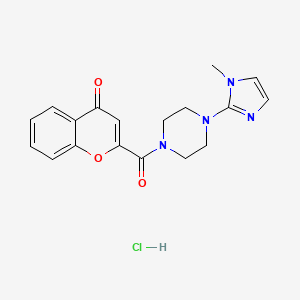
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)
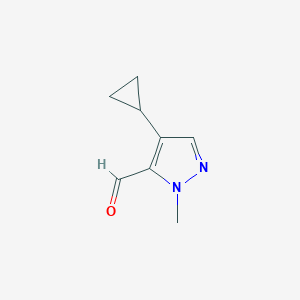
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)
![N-1,3-benzodioxol-5-yl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2475908.png)

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)
